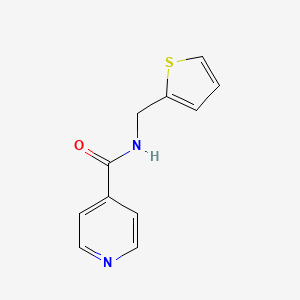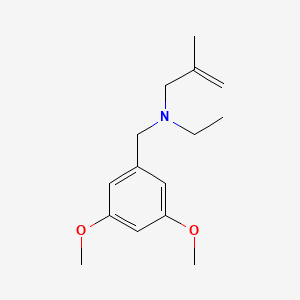
3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide, also known as BDDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDDA belongs to the class of acrylamide derivatives and has been studied for its various biochemical and physiological effects.
作用机制
The exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide is not fully understood. However, it has been suggested that 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide exerts its effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide has also been shown to inhibit the proliferation and migration of cancer cells. In addition, 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One of the advantages of using 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide in lab experiments is its ability to selectively inhibit the activity of COX-2 and PKC, without affecting the activity of other enzymes and signaling pathways. This allows for a more targeted approach in the treatment of diseases. However, one of the limitations of using 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated.
未来方向
There are several future directions for the study of 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide. One area of research is the development of 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide derivatives with improved efficacy and safety profiles. Another area of research is the study of 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide in combination with other drugs for the treatment of various diseases. Additionally, the study of 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide in animal models of disease and clinical trials in humans is needed to further evaluate its potential therapeutic applications.
合成方法
3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide can be synthesized through a multistep process, starting from commercially available starting materials. The synthesis involves the reaction of 2,4-difluorophenylacetic acid with 3,4-methylenedioxyphenylacetic acid in the presence of a coupling reagent, followed by the reaction of the resulting intermediate with acryloyl chloride.
科学研究应用
3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. 3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)acrylamide has been studied in vitro and in vivo for its effects on cancer cell proliferation, migration, and invasion. It has also been studied for its potential use in the treatment of chronic pain, neurodegenerative diseases, and inflammatory bowel disease.
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO3/c17-11-3-4-13(12(18)8-11)19-16(20)6-2-10-1-5-14-15(7-10)22-9-21-14/h1-8H,9H2,(H,19,20)/b6-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSMWKWKOYAEQD-QHHAFSJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-chlorophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5850857.png)
![bis(chloromethyl)[(4-nitrophenoxy)methyl]phosphine oxide](/img/structure/B5850864.png)
![3-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5850870.png)

![1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5850879.png)
![2-[(4-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5850887.png)
![4-benzyl-N-{[(4-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboximidamide](/img/structure/B5850895.png)





![methyl 3-{[(3-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5850945.png)
